An In-depth Technical Guide to the Chemical Properties of Sodium Chloroacetate for Researchers
An In-depth Technical Guide to the Chemical Properties of Sodium Chloroacetate for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of sodium chloroacetate (B1199739), its applications in organic synthesis, and relevant experimental and analytical protocols. The information is intended to support researchers in understanding and utilizing this versatile chemical compound safely and effectively.
Core Chemical and Physical Properties
Sodium chloroacetate (ClCH₂COONa) is the sodium salt of chloroacetic acid. It is a white, crystalline powder that is readily soluble in water.[1][2] It is widely used as a chemical intermediate in the production of a variety of organic compounds.[3]
Physical Properties
The key physical properties of sodium chloroacetate are summarized in Table 1 for easy reference.
Table 1: Physical Properties of Sodium Chloroacetate
| Property | Value | References |
| CAS Number | 3926-62-3 | [4][5] |
| Molecular Formula | C₂H₂ClNaO₂ | [2][5] |
| Molecular Weight | 116.48 g/mol | [2][5] |
| Appearance | White crystalline powder | [1][5] |
| Melting Point | 199 °C (decomposes) | [5] |
| Boiling Point | Decomposes above 150 °C | [1] |
| Solubility | Highly soluble in water (85 g/100 mL at 20°C); soluble in ethanol (B145695), methanol (B129727); sparingly soluble in acetone, benzene. | [1][2][3] |
| pKa (of chloroacetic acid) | 2.87 | |
| Density | 1.401 g/cm³ (25 °C) | [2][6] |
Chemical Reactivity and Stability
Sodium chloroacetate is a stable compound under normal conditions but is incompatible with strong oxidizing agents.[5] It is primarily used as an alkylating agent, where the chloroacetate ion acts as a nucleophile to introduce a carboxymethyl group (-CH₂COO⁻) onto various substrates.[2] Upon heating, it decomposes to produce toxic and corrosive fumes, including hydrogen chloride and sodium oxides.[1]
Applications in Organic Synthesis
Sodium chloroacetate is a key reagent in numerous organic syntheses, including the production of pharmaceuticals, herbicides, and other specialty chemicals.[3][7]
Synthesis of Carboxymethyl Cellulose (B213188) (CMC)
Sodium chloroacetate is a crucial reagent in the synthesis of carboxymethyl cellulose (CMC), a widely used thickener, stabilizer, and emulsifier.[8] The synthesis involves the alkalization of cellulose followed by carboxymethylation with sodium chloroacetate.
-
Alkalization:
-
Suspend 10 g of cotton linter in 100 mL of isopropanol (B130326) in a three-necked flask equipped with a mechanical stirrer.
-
Slowly add 20 mL of 30% (w/v) aqueous sodium hydroxide (B78521) solution to the slurry while stirring.
-
Continue stirring at room temperature for 1 hour to ensure uniform alkalization of the cellulose.
-
-
Carboxymethylation:
-
Prepare a solution of 15 g of sodium chloroacetate in 30 mL of distilled water.
-
Add the sodium chloroacetate solution dropwise to the alkali cellulose slurry over 30 minutes.
-
Heat the reaction mixture to 60°C and maintain this temperature for 3 hours with continuous stirring.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it with glacial acetic acid.
-
Filter the solid product and wash it with 70% aqueous ethanol to remove unreacted reagents and byproducts (sodium chloride and sodium glycolate).
-
Repeat the washing step until the filtrate is free of chloride ions (tested with silver nitrate (B79036) solution).
-
Dry the purified carboxymethyl cellulose in an oven at 60°C to a constant weight.
-
Williamson Ether Synthesis
Sodium chloroacetate can be used in the Williamson ether synthesis to prepare aryloxyacetic acids, which are precursors to various herbicides and pharmaceuticals.[9] This reaction involves the nucleophilic substitution of the chloride ion by a phenoxide ion.
-
Phenoxide Formation:
-
In a round-bottom flask, dissolve 16.3 g (0.1 mol) of 2,4-dichlorophenol (B122985) in 50 mL of ethanol.
-
Slowly add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water with stirring.
-
-
Alkylation:
-
To the resulting sodium 2,4-dichlorophenoxide solution, add a solution of 11.65 g (0.1 mol) of sodium chloroacetate in 30 mL of water.
-
Heat the mixture under reflux for 4 hours.
-
-
Work-up and Isolation:
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the 2,4-dichlorophenoxyacetic acid.
-
Filter the precipitate, wash it with cold water, and recrystallize it from an ethanol-water mixture to obtain the pure product.
-
Synthesis of Thioglycolic Acid
Thioglycolic acid, used in cosmetics and as a chemical intermediate, can be synthesized from sodium chloroacetate.[2][4] The process typically involves the reaction with a sulfur source like sodium hydrosulfide (B80085) or sodium thiosulfate.
-
Reaction with Sodium Hydrosulfide:
-
Prepare a solution of sodium hydrosulfide by bubbling hydrogen sulfide (B99878) gas through a solution of sodium hydroxide.
-
In a reaction vessel, dissolve 23.3 g (0.2 mol) of sodium chloroacetate in 100 mL of water.
-
Slowly add the sodium hydrosulfide solution to the sodium chloroacetate solution at a temperature below 20°C with vigorous stirring.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
-
-
Isolation:
-
Acidify the reaction mixture with dilute sulfuric acid.
-
Extract the thioglycolic acid with a suitable organic solvent, such as diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and remove the solvent by distillation to obtain the crude thioglycolic acid. Further purification can be achieved by vacuum distillation.
-
Synthesis of Glycine (B1666218)
Sodium chloroacetate is a precursor in the industrial synthesis of the amino acid glycine through amination.[10][11]
-
Amination:
-
In a pressure reactor, charge 116.5 g (1.0 mol) of sodium chloroacetate and 500 mL of aqueous ammonia (B1221849) (28%).
-
Heat the mixture to 100°C and maintain this temperature for 4 hours. The pressure will rise during the reaction.
-
-
Isolation and Purification:
-
Cool the reactor and vent the excess ammonia.
-
Transfer the reaction mixture to a distillation apparatus and concentrate it under reduced pressure to remove most of the water and unreacted ammonia.
-
Add methanol to the concentrated residue to precipitate the glycine, as sodium chloride remains in solution.
-
Filter the crude glycine and recrystallize it from an aqueous ethanol solution to obtain the pure amino acid.
-
Analytical Methodologies
Accurate quantification of sodium chloroacetate is crucial for process control and quality assurance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed analytical techniques.
HPLC Method for Quantification
Table 2: HPLC Parameters for Sodium Chloroacetate Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
-
Standard Preparation: Prepare a series of standard solutions of sodium chloroacetate in the mobile phase at concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing sodium chloroacetate and dissolve it in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of sodium chloroacetate in the sample from the calibration curve.
GC-MS Method for Quantification
For GC-MS analysis, sodium chloroacetate, being a salt, requires derivatization to a more volatile form, typically an ester.
Table 3: GC-MS Parameters for Sodium Chloroacetate Analysis (as methyl ester)
| Parameter | Condition |
| Derivatizing Agent | Methanol with an acid catalyst (e.g., sulfuric acid) or BF₃-methanol |
| Column | Capillary column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 60°C, hold for 2 min, then ramp to 220°C at 10 °C/min |
| MS Interface Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-200 |
-
Derivatization:
-
To a known amount of the sample containing sodium chloroacetate, add 2 mL of methanol and a few drops of concentrated sulfuric acid.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 2 mL of a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the resulting methyl chloroacetate with 2 mL of dichloromethane.
-
-
Analysis: Inject 1 µL of the organic layer into the GC-MS system.
-
Quantification: Use a suitable internal standard (e.g., methyl bromoacetate) and prepare calibration standards to quantify the methyl chloroacetate, and thereby the initial sodium chloroacetate concentration.
Biochemical Properties and Mechanism of Action
Sodium chloroacetate's biological activity, including its herbicidal properties and toxicity, stems from its ability to act as an alkylating agent.[12]
Alkylating Agent
The chloroacetate ion can react with nucleophilic groups in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins and in glutathione. This alkylation can lead to the inactivation of enzymes and the depletion of cellular antioxidants.[12]
Inhibition of Glycolysis
One of the primary toxic effects of chloroacetate is the inhibition of key enzymes in the glycolytic pathway. By alkylating sulfhydryl groups in enzymes like glyceraldehyde-3-phosphate dehydrogenase, it disrupts cellular energy metabolism, leading to metabolic acidosis.[5][13]
Visualizations
Experimental Workflows
Caption: General experimental workflows for the synthesis of Carboxymethyl Cellulose and a Williamson Ether Synthesis using sodium chloroacetate.
Analytical Workflow
Caption: General analytical workflows for the quantification of sodium chloroacetate using HPLC and GC-MS.
Biochemical Mechanism of Toxicity
Caption: Simplified schematic of the biochemical mechanism of sodium chloroacetate toxicity.
Safety, Handling, and Disposal
Sodium chloroacetate is toxic if swallowed or inhaled and can cause skin and eye irritation.[1][3] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of spills, avoid generating dust and collect the material in a sealed container for disposal.[4] Dispose of sodium chloroacetate and its containers in accordance with local, state, and federal regulations. It is very toxic to aquatic life.[4]
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. CN101921217A - Method for synthesizing thioglycolic acid - Google Patents [patents.google.com]
- 3. oncotarget.com [oncotarget.com]
- 4. scribd.com [scribd.com]
- 5. Inhibition of lactate glucogneogenesis in rat kidney by dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Preparation method of thioglycolic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102643357B - Method for preparing sodium carboxymethyl cellulose by using waste cotton fabric - Google Patents [patents.google.com]
- 10. scielo.br [scielo.br]
- 11. CN106397179A - Method for preparing sodium chloroacetate - Google Patents [patents.google.com]
- 12. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the pentose phosphate pathway by dichloroacetate unravels a missing link between aerobic glycolysis and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
